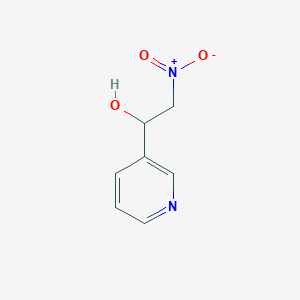
2-Nitro-1-(pyridin-3-yl)ethanol
Overview
Description
2-Nitro-1-(pyridin-3-yl)ethanol is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-1-(pyridin-3-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-1-(pyridin-3-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Protecting Group for Methacrylic Acid
2-(Pyridin-2-yl)ethanol serves as an effective protecting group for methacrylic acid, which can be selectively removed either chemically under alkaline conditions or thermally at or above 110 °C. It's utilized in polymer chemistry for synthesizing homopolymers and diblock copolymers, demonstrating significant potential for extensive use in polymer applications due to its commercial availability and cost-effectiveness (Elladiou & Patrickios, 2012).
2. Nucleophilic Displacement Reactions
The compound is involved in nucleophilic displacement reactions, particularly in reactions with piperidine in ethanol. These reactions are significant for understanding the chemical kinetics and mechanisms of reactions involving substituted pyridine N-oxides, which are vital in various chemical synthesis processes (Johnson, 1966).
3. Ligand in Copper(II) Complexes
2-Nitro-1-(pyridin-3-yl)ethanol is used as a ligand in copper(II) complexes. These complexes exhibit interesting reactivity with nitric oxide, which leads to various ligand transformations, including diazotization. Such studies are crucial for understanding the coordination chemistry of copper and its potential applications in various fields (Sarma et al., 2012).
properties
IUPAC Name |
2-nitro-1-pyridin-3-ylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(5-9(11)12)6-2-1-3-8-4-6/h1-4,7,10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTJOWGAKXTDTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-1-(pyridin-3-yl)ethanol | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile](/img/structure/B7853033.png)
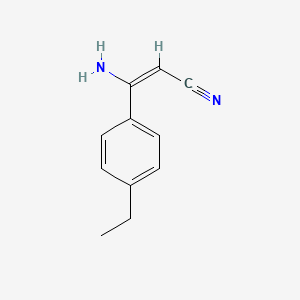
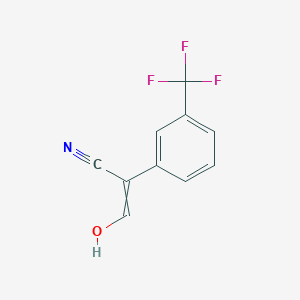
![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate](/img/structure/B7853050.png)
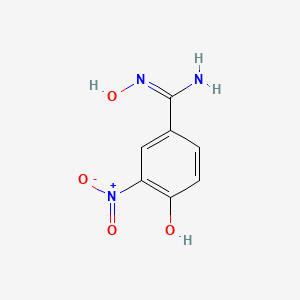


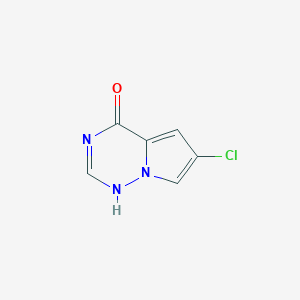

![methyl 6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B7853103.png)
![Ethyl 2,7-dicyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7853104.png)
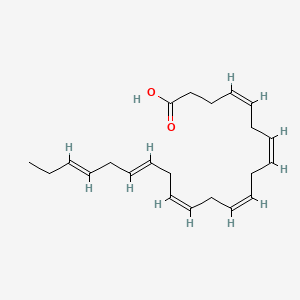
![1-[3-(Trifluoromethyl)pyridin-2-yl]piperazine hydrochloride](/img/structure/B7853121.png)
![(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one](/img/structure/B7853128.png)